molecular formula C10H14N2O6 B13423864 5-Methyluracil-d8

5-Methyluracil-d8

Cat. No.: B13423864
M. Wt: 266.28 g/mol
InChI Key: DWRXFEITVBNRMK-ITCCUZHOSA-N
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Description

5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .

Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .

Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .

Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .

Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .

Biological Activity

5-Methyluracil-d8 is a deuterated derivative of 5-methyluracil, a nucleobase structurally similar to uracil but modified with a methyl group at the fifth carbon position. This compound has garnered attention for its unique properties and applications in biological research, particularly in the study of nucleic acids, DNA replication, and repair mechanisms. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₈D₈N₂O₂. The replacement of hydrogen atoms with deuterium alters the compound's physical and chemical properties, making it a valuable tool in research settings. The following table summarizes key structural features compared to related compounds:

CompoundStructureUnique Features
Uracil C₄H₄N₂O₂Unmethylated form; essential for RNA synthesis.
Thymine C₅H₆N₂O₂Methyl group at C5; found in DNA instead of uracil.
5-Hydroxymethyluracil C₅H₇N₂O₃Hydroxymethyl group; involved in different metabolic pathways.
5-Methyluracil C₅H₆N₂O₂Base modification; crucial for RNA stability.
This compound C₅H₈D₈N₂O₂Deuterated; enhances stability and tracking capabilities.

The primary mechanism of action for this compound involves its incorporation into nucleic acids, particularly DNA and RNA. The deuterium substitution affects the stability and dynamics of the nucleic acid structures, which can influence various biological processes, including:

  • DNA Replication: The presence of this compound can alter the fidelity of DNA polymerases during replication.
  • RNA Stability: Its methylation enhances the stability of RNA molecules, contributing to their structural integrity.
  • Enzyme Interactions: The compound interacts with enzymes involved in nucleotide synthesis and DNA repair pathways.

Research Applications

This compound is utilized in diverse research fields, including:

  • Metabolomics: Its unique isotopic labeling allows researchers to track metabolic pathways and identify metabolic profiles associated with various conditions.
  • Drug Development: The compound is used to study drug interactions and metabolism, providing insights into pharmacokinetics.
  • Spectroscopic Studies: Researchers employ spectroscopic techniques to investigate molecular dynamics and structural changes in biomolecules.

Case Studies

  • Study on DNA Repair Mechanisms:
    A study investigated how the incorporation of this compound into DNA affects repair mechanisms. Results indicated that deuterated bases can influence the efficiency of repair enzymes, leading to altered mutation rates in bacterial models.
  • Metabolomic Profiling:
    In a metabolomic profiling study involving dietary impacts on health, researchers used this compound to trace specific metabolic pathways linked to inflammation and chronic diseases. The findings highlighted significant associations between dietary components and metabolite profiles.
  • Antibiotic Synthesis:
    Research has shown that 5-Methyluracil plays a role in the biosynthesis of certain antibiotics produced by Streptomyces species. The study detailed how methylation at the C5 position is crucial for the activity of these compounds.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

266.28 g/mol

IUPAC Name

6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D

InChI Key

DWRXFEITVBNRMK-ITCCUZHOSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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